An In-depth Technical Guide to Bis(2-chlorophenyl)methanol
An In-depth Technical Guide to Bis(2-chlorophenyl)methanol
CAS Number: 6335-15-5 | Molecular Formula: C₁₃H₁₀Cl₂O | Molecular Weight: 253.13 g/mol
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound Bis(2-chlorophenyl)methanol. It covers its core chemical identity, a proposed, chemically sound synthesis protocol based on established organic chemistry principles, its role as a potential pharmaceutical reference standard, and essential safety and handling protocols. This document is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a blend of technical accuracy and practical insight.
Core Compound Identity and Physicochemical Properties
Bis(2-chlorophenyl)methanol, also known as 2,2'-dichlorobenzhydrol, is a diarylmethanol derivative. Its structure features a central methanol carbon bonded to two o-chlorophenyl rings. This substitution pattern significantly influences its steric and electronic properties, which in turn dictates its reactivity and potential biological interactions. The presence of chlorine atoms in the ortho position of both phenyl rings introduces steric hindrance around the hydroxyl group and modifies the electron density of the aromatic systems.
Table 1: Physicochemical and Identification Data for Bis(2-chlorophenyl)methanol
| Property | Value | Source(s) |
| CAS Number | 6335-15-5 | [1][2] |
| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| IUPAC Name | Bis(2-chlorophenyl)methanol | N/A |
| Synonyms | 2,2'-Dichlorobenzhydrol | [3] |
| Physical Form | Solid / Powder | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| InChI Key | YVZIETKZIJPLJM-UHFFFAOYSA-N | [1] |
Synthesis Protocol: A Mechanistic Approach to the Grignard Reaction
The synthesis of unsymmetrical and symmetrical diarylmethanols is reliably achieved via the Grignard reaction, a cornerstone of carbon-carbon bond formation.[4][5] This protocol details a proposed synthesis for Bis(2-chlorophenyl)methanol by reacting a Grignard reagent formed from a 2-chlorophenyl halide with 2-chlorobenzaldehyde.
Causality Behind Experimental Choices:
-
Grignard Reagent Formation: The reaction is initiated by forming 2-chlorophenylmagnesium halide. While aryl chlorides can be less reactive than bromides or iodides, the use of tetrahydrofuran (THF) as a solvent can facilitate the reaction.[6] Anhydrous conditions are paramount, as Grignard reagents are potent bases and will be quenched by any protic source, such as water.[4]
-
Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. This step forms a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium chloride) to protonate the alkoxide, yielding the final alcohol product and water-soluble magnesium salts, which are easily removed during extraction.[7]
Mandatory Visualization: Synthesis Workflow
Caption: Proposed Grignard synthesis workflow for Bis(2-chlorophenyl)methanol.
Experimental Protocol:
Materials:
-
2-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to ensure anhydrous conditions.[8]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single crystal of iodine as an initiator.
-
Dissolve 2-chlorobromobenzene (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-chlorobromobenzene solution to the magnesium. Initiation is indicated by heat evolution and a change in color. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[1]
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: Cool the Grignard solution to 0°C in an ice bath. Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure Bis(2-chlorophenyl)methanol.
Application in Drug Development: A Role as a Pharmaceutical Reference Standard
While specific biological activity for Bis(2-chlorophenyl)methanol is not widely documented, its structure is analogous to known impurities found in active pharmaceutical ingredients (APIs). For instance, the structurally related compound (2-Chlorophenyl)diphenylmethanol is a known impurity and metabolite of the antifungal drug Clotrimazole.[9]
In pharmaceutical development and manufacturing, impurities that arise during synthesis or degradation must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.[8] Compounds like Bis(2-chlorophenyl)methanol serve as critical reference standards .
The Self-Validating Role of a Reference Standard:
A well-characterized reference standard is essential for:
-
Method Validation: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify the impurity in API batches.
-
Quality Control: Serving as a benchmark in routine quality control testing to ensure batches meet the purity specifications set by regulatory bodies.
-
Forced Degradation Studies: Helping to identify degradation pathways of an API under stress conditions (acid, base, heat, light).
The availability of a pure, authenticated standard like Bis(2-chlorophenyl)methanol allows laboratories to generate reliable and reproducible data, which is a cornerstone of regulatory submissions and GMP (Good Manufacturing Practice) compliance.
Mandatory Visualization: Impurity Profiling Logic
Caption: Role of Bis(2-chlorophenyl)methanol as a reference standard in QC.
Analytical Characterization
Characterization of the synthesized Bis(2-chlorophenyl)methanol is crucial for confirming its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Expected Spectroscopic Data Signatures
| Technique | Expected Features | Rationale |
| ¹H NMR | ~5.5-6.5 ppm (singlet, 1H): Methine proton (CH-OH).~2.0-4.0 ppm (broad singlet, 1H): Hydroxyl proton (OH).~7.0-7.6 ppm (multiplets, 8H): Aromatic protons. | The chemical shifts are influenced by the electronegative chlorine atoms and the aromatic rings. The hydroxyl proton signal is often broad and its position can vary. |
| ¹³C NMR | ~70-80 ppm: Methine carbon (C-OH).~125-145 ppm: Multiple signals for aromatic carbons, including quaternary carbons bonded to chlorine and the methine carbon. | The spectrum will show distinct signals for the methine carbon and the various non-equivalent carbons of the two o-chlorophenyl rings. |
| FT-IR (KBr) | ~3200-3500 cm⁻¹ (broad): O-H stretch from the alcohol.~3000-3100 cm⁻¹: Aromatic C-H stretch.~1400-1600 cm⁻¹: Aromatic C=C ring stretches.~1000-1100 cm⁻¹: C-O stretch.~750-770 cm⁻¹: C-Cl stretch. | Each peak corresponds to the vibrational frequency of specific functional groups within the molecule, providing a molecular fingerprint.[10] |
| Mass Spec (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 252, 254, 256 due to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).Key Fragments: Loss of H₂O, loss of Cl, and fragments corresponding to the chlorotropylium ion. | Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the molecular formula and structure.[11] |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Bis(2-chlorophenyl)methanol requires careful handling due to its potential hazards.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle Bis(2-chlorophenyl)methanol in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). [Link]
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UofSC Chemistry and Biochemistry. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). [Link]
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Landge, A. K., et al. Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research 4(1), 2013, 1105-1116. [Link]
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Lead Sciences. Bis(2-chlorophenyl)methanol. [Link]
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Sciencemadness Discussion Board. Grignard Reagent 4-chlorophenylmagnesium bromide. (2005-01-30). [Link]
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PubChem. (2-Chlorophenyl)diphenylmethanol. National Center for Biotechnology Information. [Link]
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Ma, X., et al. [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. Se Pu. 2018 Mar 8;36(3):268-277. [Link]
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Kothari, R., et al. Synthesis, characterization, molecular docking and antibacterial activities of Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidiene}hydrazinyl]-N-(4-methylphenyl)- 3-oxopropanamideZinc (II) complex. Indian Journal of Biochemistry and Biophysics 59:50-58. (2022-01). [Link]
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ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018-08-23). [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]
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Journal of the Chilean Chemical Society. Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. [Link]
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MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2024-01-11). [Link]
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